molecular formula C9H10ClN3O3 B1381002 5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride CAS No. 1431963-63-1

5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride

Cat. No.: B1381002
CAS No.: 1431963-63-1
M. Wt: 243.65 g/mol
InChI Key: LCFUGXBOFYYPBU-UHFFFAOYSA-N
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Description

5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is a useful research compound. Its molecular formula is C9H10ClN3O3 and its molecular weight is 243.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in downstream gene expression. Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the interaction. These binding interactions often result in conformational changes in the target biomolecules, leading to altered activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may enhance or inhibit the activity of enzymes involved in key metabolic processes, thereby altering the overall metabolic state of the cell. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding these processes is important for predicting the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3.ClH/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14;/h1-4H,5H2,(H2,10,11)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFUGXBOFYYPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC2=CC=C(O2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431963-63-1
Record name 2-Furancarboxylic acid, 5-[(3-amino-1H-pyrazol-1-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride
Reactant of Route 2
5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride
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5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride
Reactant of Route 4
5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride
Reactant of Route 5
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5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride
Reactant of Route 6
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5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.